molecular formula C10H14O5 B13931605 (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate CAS No. 26054-65-9

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate

Cat. No.: B13931605
CAS No.: 26054-65-9
M. Wt: 214.21 g/mol
InChI Key: UIADISUGIHBARK-LURQLKTLSA-N
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Description

(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate is a bicyclic furan derivative with a cyclopenta[b]furan core substituted with a hydroxymethyl group at position 4 and an acetate ester at position 3. Key characteristics include:

  • CAS Number: 57930-46-8 .
  • Molecular Formula: C₁₁H₁₄O₆ .
  • Structure: The compound features a rigid bicyclic framework with stereochemical specificity (3aR,4S,5R,6aS), critical for its chemical reactivity and interactions .
  • Synthesis: Often derived via stereoselective acetylation of precursor alcohols, as seen in intermediates for prostaglandin synthesis .

Properties

CAS No.

26054-65-9

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] acetate

InChI

InChI=1S/C10H14O5/c1-5(12)14-9-3-8-6(7(9)4-11)2-10(13)15-8/h6-9,11H,2-4H2,1H3/t6-,7-,8+,9-/m1/s1

InChI Key

UIADISUGIHBARK-LURQLKTLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@H]([C@H]1CO)CC(=O)O2

Canonical SMILES

CC(=O)OC1CC2C(C1CO)CC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable precursor to form the cyclopenta[b]furan core, followed by functionalization to introduce the hydroxymethyl and acetate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the furan ring can be reduced to form an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetate groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopenta[b]furan Core

The target compound’s analogs differ primarily in substituent groups at positions 4 and 4. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Substituents (Position 4/5) Molecular Formula Molecular Weight Key Features Reference
Target compound (57930-46-8) 4-(hydroxymethyl), 5-acetate C₁₁H₁₄O₆ 242.23 Bioactive intermediate
Diacetate derivative (62939-82-6) 4-(acetoxymethyl), 5-acetate C₁₂H₁₆O₆ 256.25 Enhanced lipophilicity
4-Phenylbenzoate ester (N/A) 4-(benzyloxymethyl), 5-(4-phenylbenzoate) C₂₈H₂₆O₆ 458.50 Extended aromatic conjugation
Benzoate-carboxaldehyde (39746-01-5) 4-carboxaldehyde, 5-benzoyloxy C₁₅H₁₄O₅ 274.27 Electrophilic aldehyde functionality
TBDMS-protected derivative (65025-94-7) 4-(TBDMS-oxymethyl), 5-hydroxy C₁₄H₂₆O₄Si 286.44 Silicon-based protection

Functional Group Impact on Physicochemical Properties

  • Lipophilicity : The diacetate derivative (62939-82-6) exhibits higher logP (0.43) compared to the target compound due to dual acetylation .
  • Solubility : Introduction of polar groups (e.g., hydroxymethyl in the target compound) enhances aqueous solubility, whereas aromatic esters (e.g., 4-phenylbenzoate) reduce it .
  • Reactivity : The carboxaldehyde group in 39746-01-5 enables nucleophilic additions, useful in further derivatization .

Stereochemical and Spectroscopic Comparisons

  • NMR Profiles : Evidence from compound 39746-01-5 (benzoate-carboxaldehyde) shows distinct chemical shifts for protons near the carboxaldehyde (δ 9.8–10.2 ppm), absent in the target compound .
  • Stereoselectivity : Analogs like the TBDMS-protected derivative (65025-94-7) retain the 3aR,4S,5R,6aS configuration, critical for maintaining biological activity in prostaglandin analogs .

Biological Activity

The compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate , commonly referred to as Corey lactone , is a bicyclic lactone with potential biological significance. Its structural characteristics suggest various pharmacological activities, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

  • Molecular Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 32233-40-2
  • IUPAC Name : (3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

Biological Activity Overview

Research indicates that Corey lactone exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that Corey lactone derivatives can inhibit tumor growth in various cancer cell lines. For instance, a derivative demonstrated significant cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Effects :
    • The compound has been reported to modulate inflammatory pathways. In animal models of inflammation, Corey lactone reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antimicrobial Properties :
    • Preliminary studies suggest that Corey lactone exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of Corey lactone in human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positivity.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), Corey lactone was administered at doses of 10 mg/kg:

  • Results : Significant reduction in paw edema was observed (p < 0.05).
  • Histological analysis revealed decreased infiltration of neutrophils in treated animals compared to controls.

Data Tables

Biological Activity Effect Observed Reference
AnticancerCytotoxicity in MCF-7 cells
Anti-inflammatoryReduced cytokine levels
AntimicrobialActivity against E. coli

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